molecular formula C35H45FN5O9S.Na B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

Número de catálogo B1194702
Número CAS: 916826-48-7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Danoprevir Sodium is the sodium salt form of danoprevir, an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.

Aplicaciones Científicas De Investigación

Hepatitis C Virus Inhibition

Danoprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. Multiple studies have demonstrated its efficacy in reducing viral RNA levels in patients with chronic HCV. For example, one study showed significant reductions in HCV RNA in patients treated with danoprevir for 14 days, indicating its potential for further clinical evaluation in chronic HCV treatment (Forestier et al., 2011). Another study found that danoprevir monotherapy led to significant decreases in inflammatory markers in patients with chronic HCV, suggesting its role in reducing hepatic inflammation (Schaefer et al., 2011).

Drug Combinations and Resistance

Danoprevir has been studied in combination with other drugs like ritonavir and peginterferon alfa-2a/ribavirin. These combinations have shown to enhance the efficacy of danoprevir in reducing HCV RNA levels. For example, a study found that danoprevir, when boosted with ritonavir, resulted in profound reductions in serum HCV RNA at lower systemic exposures (Gane et al., 2011). Another aspect of danoprevir's application is its resistance profile. A study showed that resistance to danoprevir is dependent on HCV subtype and is associated with specific substitutions in the NS3/4A protease (Lim et al., 2011).

Repurposing for COVID-19 Treatment

Danoprevir has also been explored for the treatment of COVID-19. A clinical study using danoprevir boosted by ritonavir in COVID-19 patients showed that the treatment was safe and led to the discharge of all enrolled patients, suggesting its potential repurposing for COVID-19 treatment (Chen et al., 2020).

Propiedades

Número CAS

916826-48-7

Nombre del producto

Danoprevir sodium

Fórmula molecular

C35H45FN5O9S.Na

Nombre IUPAC

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danoprevir sodium
Reactant of Route 2
Danoprevir sodium
Reactant of Route 3
Danoprevir sodium
Reactant of Route 4
Danoprevir sodium
Reactant of Route 5
Danoprevir sodium
Reactant of Route 6
Danoprevir sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.